3-(3,4-dimethoxyphenyl)-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole
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Overview
Description
3-(3,4-Dimethoxyphenyl)-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole is a complex organic compound characterized by its unique molecular structure. This compound is part of the oxadiazole family, which consists of heterocyclic compounds containing two nitrogen atoms and one oxygen atom in a five-membered ring. The presence of methoxy and nitro groups on the phenyl rings adds to its chemical complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-dimethoxyphenyl)-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole typically involves multi-step organic reactions. One common approach is the cyclization of hydrazine derivatives with carboxylic acids or their derivatives. The reaction conditions often require heating and the use of catalysts to facilitate the formation of the oxadiazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reactant concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of methoxy and nitro groups makes it susceptible to electrophilic and nucleophilic attacks.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can reduce the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydride (NaH) or alkyl halides.
Major Products Formed:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of anilines or amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(3,4-dimethoxyphenyl)-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
3-(3,4-Dimethoxyphenyl)propionic acid
3-(3,4-Dimethoxyphenyl)propanoic acid
3-(3,4-Dimethoxyphenyl)acetic acid
Uniqueness: 3-(3,4-Dimethoxyphenyl)-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole stands out due to its unique combination of functional groups and its potential for diverse chemical reactions and applications. Its structural complexity and reactivity make it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5/c1-10-8-12(4-6-13(10)20(21)22)17-18-16(19-25-17)11-5-7-14(23-2)15(9-11)24-3/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNSLHIUTWRZNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC(=NO2)C3=CC(=C(C=C3)OC)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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